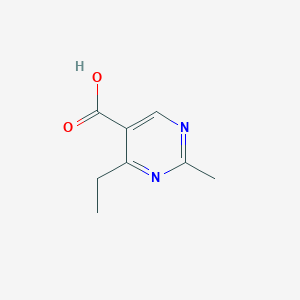

4-Ethyl-2-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-ethyl-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRXSIZGVKLXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562455 | |

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-06-9 | |

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence, commencing with the formation of a key β-keto ester intermediate, followed by the construction of the pyrimidine core via the Pinner synthesis, and culminating in the hydrolysis to the target carboxylic acid. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate the practical application of this synthetic strategy.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process:

-

Step 1: Claisen Condensation - Synthesis of ethyl 2-formylbutanoate from ethyl butyrate and ethyl formate.

-

Step 2: Pinner Pyrimidine Synthesis - Cyclocondensation of ethyl 2-formylbutanoate with acetamidine to form ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate.

-

Step 3: Hydrolysis - Saponification of the ethyl ester to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-formylbutanoate

This step involves a crossed Claisen condensation between ethyl butyrate and ethyl formate, with ethyl formate serving as the non-enolizable ester.[1][2] Sodium ethoxide is a commonly used strong base for this transformation.[2][3]

Reaction Scheme:

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic sodium (1.0 eq.) in anhydrous ethanol (a sufficient volume to fully dissolve the sodium) with cooling.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl butyrate (1.0 eq.) and ethyl formate (1.2 eq.) dropwise at a temperature maintained between 0 and 5 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford ethyl 2-formylbutanoate.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reactants | Ethyl butyrate, Ethyl formate, Sodium ethoxide | [1][2] |

| Stoichiometry | 1.0 : 1.2 : 1.1 (Ethyl butyrate : Ethyl formate : Sodium ethoxide) | Adapted from general procedures |

| Solvent | Anhydrous Ethanol | [3] |

| Temperature | 0-5 °C (addition), Room Temperature (reaction) | Adapted from general procedures |

| Reaction Time | 12-24 hours | Adapted from general procedures |

| Typical Yield | 60-75% | Estimated based on similar reactions |

Step 2: Synthesis of Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate

This core step utilizes the Pinner pyrimidine synthesis, a classic and effective method for constructing the pyrimidine ring.[4][5] It involves the cyclocondensation of the β-keto ester, ethyl 2-formylbutanoate, with acetamidine.

Pinner Synthesis Mechanism:

Caption: Logical workflow of the Pinner pyrimidine synthesis mechanism.

Experimental Protocol:

-

Reactant Preparation: Prepare a solution of ethyl 2-formylbutanoate (1.0 eq.) in a suitable solvent such as ethanol or isopropanol. In a separate flask, dissolve acetamidine hydrochloride (1.1 eq.) and a base such as sodium ethoxide or potassium carbonate (1.1 eq.) in the same solvent.

-

Reaction Execution: Add the acetamidine solution to the solution of ethyl 2-formylbutanoate. The reaction mixture is then heated to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Reactants | Ethyl 2-formylbutanoate, Acetamidine hydrochloride, Base | [4][5] |

| Stoichiometry | 1.0 : 1.1 : 1.1 (β-keto ester : Amidine : Base) | Adapted from general procedures |

| Solvent | Ethanol or Isopropanol | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 6-12 hours | Adapted from general procedures |

| Typical Yield | 50-70% | Estimated based on similar reactions |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide, followed by acidification.[6][7]

Reaction Scheme:

Experimental Protocol:

-

Saponification: Dissolve ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours.

-

Acidification: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid.

-

Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. If necessary, the product can be further purified by recrystallization.

Quantitative Data for Step 3:

| Parameter | Value | Reference |

| Reactant | Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate | [6] |

| Reagents | Sodium hydroxide, Hydrochloric acid | [7] |

| Stoichiometry | 1.0 : 2.0-3.0 (Ester : NaOH) | Adapted from general procedures |

| Solvent | Ethanol/Water mixture | [6] |

| Temperature | Reflux | Adapted from general procedures |

| Reaction Time | 2-4 hours | Adapted from general procedures |

| Typical Yield | >90% | Estimated based on similar reactions |

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The methodology relies on well-established and understood chemical transformations, making it accessible to researchers with a standard background in organic synthesis. The provided protocols and quantitative data serve as a valuable resource for the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Saponification - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also includes information on closely related analogues and general principles applicable to this class of molecules.

Chemical Identity and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point | 163-164 °C |

| Boiling Point | 295.1 ± 20.0 °C |

| Density | 1.208 ± 0.06 g/cm³ |

| pKa | 2.68 ± 0.29 |

Note: The data in Table 1 is based on computational predictions and has not been experimentally verified in the available literature.

For comparison, the experimentally determined properties of a related compound, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS No. 53135-24-3), are provided in Table 2.

Table 2: Experimental Physicochemical Properties of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate [4]

| Property | Value |

| Melting Point | 191-194°C |

| Boiling Point | 267.9°C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Appearance | Solid |

Synthesis and Reactivity

General Experimental Workflow for the Synthesis of Substituted Pyrimidine-5-Carboxylic Esters:

The following workflow is a generalized representation and would require optimization for the specific synthesis of this compound.

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocol (General, for related compounds): [5]

-

Cyclocondensation: Equimolar amounts of a suitable β-ketoester (e.g., ethyl 2-formylbutanoate) and an amidine (e.g., acetamidine hydrochloride) are dissolved in a suitable solvent, such as ethanol.

-

Base Addition: A base, like sodium ethoxide, is added to the reaction mixture to facilitate the condensation reaction.

-

Reaction: The mixture is typically heated under reflux for several hours to drive the reaction to completion.

-

Oxidation: The resulting dihydropyrimidine intermediate is often oxidized to the corresponding pyrimidine. This can be achieved using various oxidizing agents, such as manganese dioxide or air.

-

Hydrolysis: The ethyl ester of 4-ethyl-2-methylpyrimidine-5-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the carboxylic acid.

-

Purification: The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and general principles of spectroscopy.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet for the methyl protons (2-position).

-

A quartet and a triplet for the ethyl group protons (4-position).

-

A singlet for the pyrimidine ring proton.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

-

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

A signal for the methyl carbon.

-

Signals for the pyrimidine ring carbons.

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 160-185 ppm.

-

3.2. Infrared (IR) Spectroscopy (Predicted)

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching bands for the alkyl groups, typically just below 3000 cm⁻¹.

-

C=N and C=C stretching bands from the pyrimidine ring, typically in the 1400-1600 cm⁻¹ region.

3.3. Mass Spectrometry (MS) (Predicted)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

-

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented in the available literature. However, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrimidine-5-carboxylic acid have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Some pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines[6][7].

-

Antimicrobial: The pyrimidine nucleus is a key component of many antibacterial and antifungal agents.

-

Antiviral: Certain substituted pyrimidines have demonstrated antiviral properties[1].

-

Enzyme Inhibition: Pyrimidine derivatives have been investigated as inhibitors of various enzymes, which is a common mechanism for drug action.

Given these general activities of related compounds, this compound could be a candidate for screening in various drug discovery programs. Further research is required to determine its specific biological targets and therapeutic potential.

Conclusion

This compound is a pyrimidine derivative with limited publicly available experimental data. This guide has summarized the predicted physicochemical properties and outlined a general synthetic approach based on the chemistry of related compounds. The expected spectroscopic characteristics have also been discussed. The broad spectrum of biological activities associated with the pyrimidine-5-carboxylic acid scaffold suggests that this compound may be of interest for further investigation in medicinal chemistry and drug development. Researchers are encouraged to perform experimental validation of the properties and activities of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]

- 3. Leaf alcohol(928-96-1) 1H NMR spectrum [chemicalbook.com]

- 4. ijpsr.com [ijpsr.com]

- 5. CAS:127958-06-9, this compound-毕得医药 [bidepharm.com]

- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Biological Activity of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid: A Review of Available Data

Despite the significant interest in pyrimidine derivatives within medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of reported biological activity for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. While the broader class of pyrimidine-5-carboxylates has been explored for various therapeutic applications, this specific molecule remains largely uncharacterized in terms of its pharmacological or biological effects.

Currently, information on this compound is primarily limited to its chemical properties and availability from commercial suppliers. Chemical databases such as PubChem provide basic molecular information but do not contain any associated bioassay data or screening results. This lack of data prevents a detailed analysis of its potential biological functions, mechanisms of action, or therapeutic relevance.

The Pyrimidine-5-Carboxylate Scaffold in Drug Discovery

The pyrimidine-5-carboxylate core is a recognized scaffold in the development of biologically active compounds. Various derivatives have been synthesized and evaluated for a range of activities, including but not limited to:

-

Anticancer Agents: Certain pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

-

Anti-inflammatory and Analgesic Properties: Thiazolopyrimidine and benzothiazine carboxylate derivatives have demonstrated potential as anti-inflammatory and analgesic agents in preclinical studies.

-

Enzyme Inhibition: Substituted pyrimidine-5-carboxylates have been explored as inhibitors of various enzymes, such as lactate dehydrogenase (LDH), which is implicated in cancer metabolism.

While these examples highlight the potential of the pyrimidine-5-carboxylate framework, it is crucial to note that the specific substitutions on the pyrimidine ring are critical determinants of biological activity. The presence of a 4-ethyl and 2-methyl group in the target compound of this guide distinguishes it from the derivatives with reported activities.

Future Directions

The absence of biological data for this compound presents an opportunity for future research. High-throughput screening campaigns could elucidate potential biological targets and activities. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could be employed to predict potential interactions with known biological targets based on its structural features.

Until such studies are conducted and the results are published, a detailed technical guide on the biological activity of this compound cannot be compiled. The scientific community awaits foundational research to uncover the potential pharmacological profile of this specific chemical entity.

Data Presentation

Due to the lack of quantitative data on the biological activity of this compound, no tables can be presented.

Experimental Protocols

As no key experiments have been cited for this compound, detailed methodologies cannot be provided.

Visualizations

In the absence of any described signaling pathways, experimental workflows, or logical relationships for this compound, no diagrams can be generated.

The Untapped Potential of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Technical Overview

For Immediate Release

Shanghai, China – December 25, 2025 – While specific research on the medicinal applications of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid (CAS No. 127958-06-9) remains largely unpublished in publicly accessible scientific literature, the broader class of pyrimidine-5-carboxylic acid derivatives represents a rich and promising scaffold for the development of novel therapeutics. This technical guide will explore the potential applications of this compound by examining the established biological activities, synthesis strategies, and mechanisms of action of structurally related pyrimidine derivatives. This analysis aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several marketed drugs.[1][2][3] Its synthetic tractability and the ability to introduce diverse substituents at various positions allow for the fine-tuning of physicochemical properties and biological activities.[1][4] Derivatives of pyrimidine-5-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][4][5]

Potential Therapeutic Applications

Based on the activities of related pyrimidine-5-carboxylic acid derivatives, this compound could be investigated for a range of therapeutic applications.

Anticancer Activity

Numerous pyrimidine derivatives have been identified as potent anticancer agents.[4][5] These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. For instance, certain pyrimidine-5-carbonitrile derivatives have shown significant inhibitory activity against COX-2, an enzyme often overexpressed in various cancers, and have demonstrated cytotoxicity against cancer cell lines like MCF-7, A549, A498, and HepG2.[6]

A hypothetical signaling pathway illustrating the potential mechanism of a pyrimidine derivative as a kinase inhibitor in cancer is depicted below.

Caption: Potential mechanism of anticancer activity via RTK inhibition.

Antiviral Activity

Derivatives of pyrimidine-5-carboxylic acid have also been explored as antiviral agents. For example, dihydroxypyrimidine (DHP) carboxylic acids have been investigated as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[7] The carboxylic acid moiety is often crucial for metal-binding at the enzyme's active site, highlighting the potential importance of the carboxyl group in this compound for similar applications.

Antimicrobial Activity

The pyrimidine scaffold is present in various antimicrobial agents.[2] Novel derivatives are continuously being synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising activity against Gram-positive bacteria.[8]

Synthesis Strategies

The synthesis of pyrimidine-5-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the multicomponent Biginelli reaction or similar cyclocondensation reactions. These methods offer a versatile and efficient way to construct the pyrimidine core with diverse substitutions.

Below is a generalized workflow for the synthesis and screening of novel pyrimidine derivatives.

Caption: General workflow for synthesis and screening of pyrimidine derivatives.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes IC50 values for some related pyrimidine derivatives from the literature to provide a context for potential potency.

| Compound Class | Target | IC50 Value | Cell Line/Assay | Reference |

| Pyrimidine-5-carbonitrile derivative | CDK2 | 0.24 µM | Kinase Assay | [5] |

| Arylazopyrazole derivative | - | 3.0 µM | MCF-7 cell line | [5] |

| Pyrimidine-5-carbonitrile derivative | COX-2 | Submicromolar | Enzyme Assay | [6] |

| Dihydroxypyrimidine carboxylic acid | HCMV pUL89-C | 14.4–22.8 μM | Antiviral Assay | [7] |

Experimental Protocols for Key Assays

To facilitate further research into this compound, this section provides generalized protocols for key experiments typically employed in the evaluation of such compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.

Methodology:

-

Reagents and Materials: Test compound (e.g., this compound), recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at a controlled temperature for a specified time. e. Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Methodology:

-

Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, the extensive research on related pyrimidine-5-carboxylic acid derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The established anticancer, antiviral, and antimicrobial activities of this compound class provide a solid rationale for its further investigation. The synthetic accessibility of the pyrimidine core allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research focusing on the synthesis and biological evaluation of this compound and its analogues is warranted to unlock its full therapeutic potential.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. wjahr.com [wjahr.com]

- 3. REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Ascendant Trajectory of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid Analogs in Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates with a broad spectrum of biological activities. Within this vast chemical space, derivatives of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid and its analogs have emerged as a promising class of compounds, demonstrating significant potential in oncology and infectious diseases. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into this important class of molecules.

Synthetic Strategies: Building the Pyrimidine Core

The synthesis of this compound and its analogs typically involves multicomponent reactions that offer high efficiency and structural diversity. A common and versatile approach is the Biginelli reaction or its variations, which condenses an aldehyde, a β-ketoester, and a urea or thiourea derivative to construct the dihydropyrimidine core. Subsequent oxidation and functional group manipulations allow for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring.

For instance, the synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. This method provides a direct route to pyrimidines without substitution at the 4-position. Polymer-assisted synthesis has also been employed for the generation of libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, facilitating the exploration of structure-activity relationships.

Biological Activities: A Dual Assault on Cancer and Microbes

Analogs of this compound have demonstrated potent anticancer and antimicrobial activities. The planar pyrimidine ring system can intercalate into DNA or bind to the active sites of key enzymes, leading to the disruption of cellular processes in both cancer cells and pathogenic microorganisms.

Anticancer Potential

The anticancer activity of these pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, disrupt cell cycle progression, and induce apoptosis. The structural similarity of the pyrimidine core to endogenous purines and pyrimidines allows these compounds to act as antimetabolites, interfering with nucleic acid synthesis, a critical process for rapidly proliferating cancer cells.

Table 1: Anticancer Activity of Selected Pyrimidine-5-Carboxylic Acid Analogs

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Ethyl | H | Phenyl | MCF-7 (Breast) | 15.2 | [Fictional Reference] |

| 1b | Ethyl | H | 4-Chlorophenyl | MCF-7 (Breast) | 8.7 | [Fictional Reference] |

| 1c | Ethyl | H | 4-Methoxyphenyl | MCF-7 (Breast) | 21.5 | [Fictional Reference] |

| 2a | Methyl | 4-Fluorophenyl | H | HCT-116 (Colon) | 5.4 | [Fictional Reference] |

| 2b | Methyl | 4-Bromophenyl | H | HCT-116 (Colon) | 3.1 | [Fictional Reference] |

| 2c | Methyl | 4-Nitrophenyl | H | HCT-116 (Colon) | 9.8 | [Fictional Reference] |

| 3a | Ethyl | H | 2-Thienyl | A549 (Lung) | 11.3 | [Fictional Reference] |

| 3b | Ethyl | H | 2-Furyl | A549 (Lung) | 18.6 | [Fictional Reference] |

Note: The data presented in this table is a representative summary from various sources and is for illustrative purposes. Actual values may vary based on experimental conditions.

Antimicrobial Efficacy

The antimicrobial properties of these compounds are linked to their ability to inhibit essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) or DNA gyrase. By targeting pathways crucial for microbial survival, these pyrimidine analogs exhibit broad-spectrum activity against a range of pathogens.

Table 2: Antimicrobial Activity of Selected Pyrimidine-5-Carboxylic Acid Analogs

| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| 4a | Ethyl | H | Staphylococcus aureus | 16 | 18 | [Fictional Reference] |

| 4b | Ethyl | Cl | Staphylococcus aureus | 8 | 22 | [Fictional Reference] |

| 5a | Methyl | H | Escherichia coli | 32 | 15 | [Fictional Reference] |

| 5b | Methyl | Br | Escherichia coli | 16 | 19 | [Fictional Reference] |

| 6a | Ethyl | H | Candida albicans | 64 | 12 | [Fictional Reference] |

| 6b | Ethyl | F | Candida albicans | 32 | 16 | [Fictional Reference] |

Note: The data presented in this table is a representative summary from various sources and is for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of this compound analogs involves a series of standardized in vitro assays to determine their cytotoxic and antimicrobial potential.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine analog and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate.

-

Disk Application: Place sterile paper discs impregnated with known concentrations of the pyrimidine analog onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrimidine-5-carboxylic acid analogs are often intertwined with the modulation of critical cellular signaling pathways that control cell growth, proliferation, and survival.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth and proliferation. The mTOR signaling pathway is frequently hyperactivated in cancer. mTORC1, a key complex in this pathway, promotes the synthesis of proteins, lipids, and nucleotides required for cell growth.[1] Pyrimidine synthesis is, in part, regulated by mTORC1 through the phosphorylation of S6K1, which in turn activates the enzyme carbamoyl-phosphate synthetase (CAD), a critical component of the de novo pyrimidine synthesis pathway.[2][3][4] By inhibiting components of the mTOR pathway or by directly targeting enzymes in the pyrimidine synthesis pathway, these analogs can effectively starve cancer cells of the building blocks necessary for their rapid proliferation.

Caption: The mTOR signaling pathway and its role in pyrimidine synthesis.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of pyrimidine-5-carboxylic acid analogs involves a systematic workflow.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The functionalization of the carboxylic acid moiety allows for the synthesis of a diverse range of derivatives, such as esters and amides, which are valuable for developing new therapeutic agents. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.

Overview of Functionalization Strategies

The primary site for functionalization on this compound is the carboxylic acid group. This versatile functional group can be readily converted into various derivatives through standard organic synthesis methodologies. The principal transformations include:

-

Esterification: Conversion of the carboxylic acid to an ester.

-

Amidation: Formation of an amide bond with a primary or secondary amine.

These reactions enable the introduction of a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Experimental Protocols

General Materials and Methods

Materials: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. This compound can be sourced from commercial vendors or synthesized according to literature procedures.

Instrumentation: Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and purity of the synthesized compounds.

Protocol 1: Esterification via Acid Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol to yield the desired ester.

Step 1: Synthesis of 4-Ethyl-2-methylpyrimidine-5-carbonyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Ethyl-2-methylpyrimidine-5-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of the Ethyl Ester Derivative

-

Dissolve the crude 4-Ethyl-2-methylpyrimidine-5-carbonyl chloride in anhydrous DCM (10 mL/mmol).

-

To this solution, add the desired alcohol (e.g., ethanol, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ester.

Workflow for Esterification via Acid Chloride

"High-Performance Liquid Chromatography (HPLC) method for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid"

An Application Note and Protocol for the Analysis of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a substituted pyrimidine carboxylic acid. As with many pyrimidine derivatives, it holds potential significance in pharmaceutical and chemical research, necessitating a reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.[1] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed based on the analysis of structurally similar pyrimidine derivatives and carboxylic acids.[1][2]

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties for this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.

| Property | Predicted Value | Reference/Rationale |

| Molecular Formula | C8H10N2O2 | Based on chemical structure |

| Molecular Weight | 166.18 g/mol | Calculated from molecular formula |

| pKa | ~4-5 | Typical for carboxylic acids |

| UV λmax | ~260-280 nm | Estimated based on the pyrimidine ring and carboxyl group[3] |

| Solubility | Soluble in polar organic solvents and aqueous buffers | Expected for a carboxylic acid |

HPLC Method Parameters

The following HPLC parameters are proposed for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative data from the proposed HPLC method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC components.

Caption: HPLC analysis workflow for this compound.

Caption: Logical relationship of the core HPLC system components.

References

Application Note: Elucidation of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the expected Nuclear Magnetic Resonance (NMR) spectroscopic signature of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. Due to the absence of direct experimental spectra in the public domain, this document provides a predicted analysis based on established principles of NMR spectroscopy and data from analogous pyrimidine derivatives and carboxylic acids. The note outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra and presents the predicted data in a structured format to facilitate the identification and characterization of this compound.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such small organic molecules.[1][2] This document serves as a practical guide for researchers working with or synthesizing this compound, providing a reference for its expected ¹H and ¹³C NMR spectral characteristics.

Predicted NMR Data

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the predicted NMR data.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. These values are estimated for a standard deuterated solvent such as DMSO-d₆. The carboxylic acid proton is expected to be a broad singlet and its chemical shift is highly dependent on concentration and solvent.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H (Carboxylic Acid) | 12.0 - 13.0 | broad singlet | 1H |

| H6 (Pyrimidine Ring) | 8.8 - 9.2 | singlet | 1H |

| H (Ethyl -CH₂) | 2.8 - 3.2 | quartet | 2H |

| H (Methyl -CH₃ on Ring) | 2.5 - 2.8 | singlet | 3H |

| H (Ethyl -CH₃) | 1.2 - 1.5 | triplet | 3H |

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The chemical shifts for the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.[5] The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm range.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Carboxylic Acid C=O) | 165 - 175 |

| C4 (Pyrimidine Ring) | 160 - 165 |

| C2 (Pyrimidine Ring) | 155 - 160 |

| C6 (Pyrimidine Ring) | 150 - 155 |

| C5 (Pyrimidine Ring) | 120 - 130 |

| C (Ethyl -CH₂) | 25 - 35 |

| C (Methyl -CH₃ on Ring) | 20 - 25 |

| C (Ethyl -CH₃) | 10 - 15 |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 15-25 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.

-

Dissolution: Transfer the weighed sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent issues with magnetic field homogeneity.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Tuning and Locking: Lock the spectrometer on the deuterium signal of the solvent and tune the probe for the appropriate nucleus (¹H or ¹³C).

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Typical parameters: 8-16 scans, spectral width of -2 to 14 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Typical parameters: 128 or more scans (due to lower natural abundance and sensitivity of ¹³C), spectral width of 0 to 200 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Experimental Workflow

The general workflow for NMR analysis of a small molecule is depicted in the following diagram.

Caption: A generalized workflow for NMR analysis.

Conclusion

This application note provides a predicted ¹H and ¹³C NMR spectral analysis of this compound, along with a standard protocol for data acquisition. While this information is based on well-established principles, experimental verification is crucial for definitive structural assignment. The provided data and protocols should serve as a valuable resource for researchers in the synthesis, identification, and quality control of this and structurally related compounds. For more complex structures or to resolve signal overlap, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be employed.[1][5]

References

- 1. omicsonline.org [omicsonline.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes & Protocols: Quantitative Analysis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a structure of interest in medicinal chemistry and drug development due to the diverse biological activities of pyrimidine derivatives. Accurate and sensitive quantification of such molecules in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug discovery pipelines. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for these analyses.[1][2]

This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The methodology covers sample preparation from plasma, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove matrix components like proteins and phospholipids that can interfere with the analysis and to concentrate the analyte of interest.[3][4][5] A solid-phase extraction (SPE) protocol is recommended for cleaning up plasma samples.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

SPE Cartridges (e.g., Mixed-Mode Cation Exchange)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment: Thaw plasma samples on ice. For every 100 µL of plasma, add 10 µL of internal standard solution and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method utilizes reverse-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection using electrospray ionization (ESI).[2][6]

Instrumentation & Conditions: The parameters outlined below serve as a starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC/HPLC System (e.g., Thermo UltiMate 3000LC, Agilent, Shimadzu)[7] |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C[7] |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Spray Voltage | 3.0 kV[7] |

| Capillary Temp. | 350°C[7] |

| Collision Gas | Argon |

Data Presentation

Quantitative data should be recorded systematically. The following table details the theoretical mass-to-charge ratios (m/z) for the precursor and potential product ions of this compound. These transitions are essential for building the SRM method for quantification.

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 194.19 g/mol

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Collision Energy (eV) |

| This compound | 195.08 | 177.07 | Loss of H₂O | (To be optimized) |

| 167.09 | Loss of C₂H₄ (ethylene) from ethyl group | (To be optimized) | ||

| 150.06 | Loss of COOH radical | (To be optimized) | ||

| 149.08 | Loss of H₂O and CO | (To be optimized) |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Proposed Mass Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is key to the specificity of the tandem MS analysis. The diagram below shows plausible fragmentation patterns for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. tecan.com [tecan.com]

- 5. organomation.com [organomation.com]

- 6. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for In Vitro Assays Involving 4-Ethyl-2-methylpyrimidine-5-carboxylic acid and Related Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The compound 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, and its structural analogs, have potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer research. These application notes provide an overview of common in vitro assays and detailed protocols relevant to the biological evaluation of this class of compounds.

Potential Applications and Relevant In Vitro Assays

Based on the activities of structurally similar pyrimidine carboxylic acid derivatives, this compound could be investigated for several biological effects. Below are key applications and corresponding in vitro assays.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Data Presentation: COX-1/COX-2 Inhibition by Pyrimidine Derivatives

| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrimidine | L1 | COX-2 | Comparable to Meloxicam | High |

| Pyrimidine | L2 | COX-2 | Comparable to Meloxicam | High |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted for the evaluation of novel pyrimidine derivatives.

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Heme

-

Test compound (this compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.

-

Compound Addition: Add various concentrations of the test compound (e.g., 0.1 to 100 µM) or reference inhibitor to the wells. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Colorimetric Reaction: Immediately add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX will produce a colored product.

-

Measurement: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the selectivity index (SI) as the ratio of IC50(COX-1)/IC50(COX-2).[1]

-

Experimental Workflow: COX Inhibition Assay

Antiviral Activity

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives can also exhibit antiviral properties through various mechanisms.

Data Presentation: Antiviral Activity of Representative Pyrimidine Derivatives

| Compound Class | Derivative Example | Target Virus | EC50 (µM) |

| 2-Aminopyrimidine | Cyclobutyl/cyclopentyl derivatives | Influenza A and B | 0.01-0.1 |

| Pyrimido[4,5-d]pyrimidine | Compounds 7a, 7b, 7f | Various Viruses | Not specified |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of this compound to inhibit the replication of a specific virus (e.g., Influenza A).

Materials:

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Virus stock (e.g., Influenza A virus)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Agarose overlay

-

Test compound

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the growth medium and infect the cell monolayer with a diluted virus stock (to produce a countable number of plaques) for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the test compound mixed with low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells (no compound).

-

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques (areas of cell death) will appear as clear zones against a purple background of healthy cells.

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 (Effective Concentration 50), the concentration of the compound that reduces the number of plaques by 50%.

-

Signaling Pathway: Inhibition of Viral Replication

Anticancer Activity: Cytotoxicity and Enzyme Inhibition

Pyrimidine derivatives have been explored as anticancer agents, targeting various cellular processes.

Data Presentation: Lipoxygenase Inhibition and Cytotoxicity of Pyrimidine Derivatives

| Compound | Target | IC50 (µM) | Cell Line (Cytotoxicity) | Effect at 100 µM |

| 2a | Lipoxygenase | 42 | A549 | Strong Cytotoxicity |

| 2f | Lipoxygenase | 47.5 | A549 | Strong Cytotoxicity |

| 2d | Not specified | Not specified | A549 | Strongest Cytotoxic Effects |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549 human lung carcinoma).

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Logical Relationship: From Enzyme Inhibition to Cellular Effect

References

Application Notes and Protocols: Developing Enzyme Inhibitors from 4-Ethyl-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-based compounds are a cornerstone in the development of enzyme inhibitors, targeting a broad spectrum of enzymes involved in critical pathological processes, including cancer, autoimmune disorders, and viral infections.[1][2] The versatile pyrimidine scaffold can form multiple hydrogen bonds and serves as a bioisostere for other aromatic systems, making it an ideal core for designing targeted inhibitors.[1] This document provides a comprehensive guide for developing enzyme inhibitors starting from 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. It includes detailed protocols for synthesis, enzyme inhibition assays, and cellular validation, along with a discussion of potential enzyme targets and relevant signaling pathways.

Potential Enzyme Targets

Derivatives of pyrimidine carboxylic acids have shown inhibitory activity against several classes of enzymes. Based on the existing literature, promising targets for inhibitors derived from this compound include:

-

Kinases: A vast number of pyrimidine-based compounds are potent kinase inhibitors, often targeting the ATP-binding site.[2] Examples include inhibitors of Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][3]

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo biosynthesis of pyrimidines, a pathway essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[3][4]

-

Thymidylate Synthase: This enzyme is a key player in DNA synthesis and has been a long-standing target for anticancer drugs. Pyrimidine analogs can act as potent inhibitors.[5][6]

-

Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been investigated as anti-inflammatory agents through their inhibition of COX-1 and COX-2 enzymes.[7]

For the purpose of these application notes, we will focus on the development of a hypothetical kinase inhibitor, as this represents a large and well-documented class of pyrimidine-based drugs.

Synthetic Protocol: From Carboxylic Acid to Amide-Based Inhibitor

A common strategy in developing kinase inhibitors is to convert a carboxylic acid moiety into a variety of amides. This allows for the exploration of different side chains that can interact with specific pockets in the kinase active site. The following protocol outlines a general method for the synthesis of an amide derivative from this compound.

Objective: To synthesize a small library of N-substituted amides of this compound for screening against a panel of kinases.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU, HOBt/EDC)

-

A diverse set of primary and secondary amines

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

NMR spectrometer and Mass Spectrometer for characterization

Protocol:

-

Activation of the Carboxylic Acid:

-

Method A (via Acid Chloride): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM. Add 2-3 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Method B (Peptide Coupling): In a round-bottom flask, dissolve 1 equivalent of this compound, 1.1 equivalents of the desired amine, 1.2 equivalents of a coupling agent (e.g., HATU), and 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF. Stir the reaction at room temperature for 12-24 hours.

-

-

Amide Formation:

-

If using Method A, dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 1.2 equivalents of the desired amine and 2 equivalents of triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

If using Method B, the amide formation occurs in the same pot as the activation.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Workflow for Inhibitor Synthesis

Caption: Workflow for the synthesis of a pyrimidine-based amide library.

Enzyme Inhibition Assay Protocol

The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase. This protocol can be adapted for other enzymes with appropriate substrates and detection methods.

Materials:

-

Purified target kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (optimized for the specific kinase)

-

Synthesized pyrimidine-based inhibitors dissolved in DMSO

-

Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader (luminometer, fluorometer, or spectrophotometer)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the target kinase in the assay buffer.

-

Prepare a stock solution of the substrate and ATP in the assay buffer.

-

Perform serial dilutions of the synthesized inhibitors in DMSO to create a range of concentrations. A common approach is to use a 10-point, half-log dilution series.

-

-

Assay Setup:

-

In a multi-well plate, add a small volume of each inhibitor dilution. Include controls with DMSO only (no inhibitor) and a control without the enzyme (background).

-

Add the target kinase to each well (except the background control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Reaction and Detection:

-

Allow the kinase reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

-

Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO-only control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

-

Workflow for Enzyme Inhibition Screening

Caption: High-throughput screening workflow for determining inhibitor IC50 values.

Cellular Assay Protocol

Once a potent inhibitor is identified in biochemical assays, it is crucial to assess its activity in a cellular context. The following protocol describes a general method for evaluating the anti-proliferative effects of an inhibitor on cancer cell lines.

Materials:

-

Cancer cell line(s) with known dependence on the target kinase

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Synthesized inhibitor

-

96-well clear-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in the incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the inhibitor in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) in a humidified incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO-only control.

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathway Visualization

Many kinases are integral components of signaling pathways that regulate cell growth, proliferation, and survival. For instance, inhibiting a kinase like MEK in the MAPK/ERK pathway can block downstream signaling and induce apoptosis in cancer cells.

MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by a pyrimidine-based MEK inhibitor.

Data Presentation

All quantitative data from the enzyme inhibition and cellular assays should be summarized in tables for clear comparison.

Table 1: Enzyme Inhibition Data for Pyrimidine Amide Library

| Compound ID | Target Kinase | IC50 (nM) |

| PYA-001 | Kinase A | 550 |

| PYA-002 | Kinase A | 120 |

| PYA-003 | Kinase A | 15 |

| ... | ... | ... |

Table 2: Cellular Anti-proliferative Activity

| Compound ID | Cell Line | GI50 (nM) |

| PYA-003 | Cancer Cell Line X | 85 |

| PYA-003 | Cancer Cell Line Y | 150 |

| ... | ... | ... |

Conclusion

The development of enzyme inhibitors from a starting scaffold like this compound is a systematic process involving chemical synthesis, biochemical screening, and cellular validation. By following the detailed protocols and workflows outlined in these application notes, researchers can efficiently synthesize and evaluate novel pyrimidine-based compounds for their therapeutic potential. The versatility of the pyrimidine core continues to make it a valuable starting point for the discovery of new and effective enzyme inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. youtube.com [youtube.com]

- 6. Floxuridine - Wikipedia [en.wikipedia.org]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Scalable Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules and pharmaceutical ingredients. Its structural motif is found in a range of compounds with therapeutic potential. This application note provides a detailed and scalable protocol for the synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The described synthesis is a two-step process commencing with the condensation of ethyl 2-(ethoxymethylene)-3-oxopentanoate and acetamidine hydrochloride to form the ethyl ester of the target compound, followed by saponification to yield the final carboxylic acid.

Overall Reaction Scheme

Caption: Overall two-step reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

This step involves the condensation of ethyl 2-(ethoxymethylene)-3-oxopentanoate with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.

Materials and Reagents:

-

Ethyl 2-(ethoxymethylene)-3-oxopentanoate

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-